8-{4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
8-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE is a complex organic compound that features a unique spirocyclic structure. This compound is characterized by the presence of a thiazole ring, a sulfonyl group, and a spiro linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylbenzenesulfonyl chloride with a thiazole derivative under controlled conditions to form the sulfonyl-thiazole intermediate. This intermediate is then reacted with a spirocyclic precursor to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or thiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
8-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 8-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE involves its interaction with specific molecular targets and pathways. The sulfonyl and thiazole groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Thiazole derivatives: Compounds with similar thiazole moieties that exhibit comparable chemical reactivity.
Spirocyclic compounds: Molecules with spiro linkages that share structural similarities
Uniqueness
The uniqueness of 8-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE lies in its combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H26N2O6S3 |
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Molecular Weight |
486.6 g/mol |
IUPAC Name |
8-[4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazol-5-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C20H26N2O6S3/c1-3-14-30(23,24)19-21-17(31(25,26)16-6-4-15(2)5-7-16)18(29-19)22-10-8-20(9-11-22)27-12-13-28-20/h4-7H,3,8-14H2,1-2H3 |
InChI Key |
PZAPKBHMDBLIHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC(=C(S1)N2CCC3(CC2)OCCO3)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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